molecular formula C11H10ClN3O2 B2442512 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235251-67-8

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2442512
CAS No.: 1235251-67-8
M. Wt: 251.67
InChI Key: RZKWMYSMBXOQCT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. This benzamide derivative is characterized by the presence of a 3-methyl-1,2,4-oxadiazole ring, a heterocycle known for its significant role in pharmaceutical development due to its bioisosteric properties, which can enhance the stability and bioavailability of lead compounds . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, found in compounds with a wide spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The integration of this heterocycle with a benzamide moiety, a common pharmacophore in agrochemicals and pharmaceuticals, makes this compound a valuable building block for constructing novel molecules . Researchers can utilize this compound as a key intermediate in the synthesis of more complex derivatives or as a core scaffold for probing structure-activity relationships (SAR) in various biological screens. Its structure is amenable to further chemical modifications, allowing for the exploration of interactions with diverse biological targets such as enzymes and receptors . This product is intended for research purposes in laboratory settings only. It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKWMYSMBXOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.

    Oxidation: Products include oxidized forms of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition of bacterial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety, which confer specific reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H10ClN3O2C_{11}H_{10}ClN_{3}O_{2} and its unique structure that combines a benzamide with an oxadiazole moiety. The presence of chlorine and nitrogen heteroatoms contributes to its reactivity and biological properties.

The biological activity of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is primarily attributed to its ability to interact with various biochemical pathways:

  • Target Pathways : It has been shown to affect pathways essential for pathogen survival and replication, making it a candidate for anti-infective applications.
  • Hydrogen Bonding : The oxadiazole ring acts as a hydrogen bond acceptor, which enhances its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties:

  • Bacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Properties : Preliminary studies indicate antiviral activity against certain viruses, although further research is needed to elucidate specific mechanisms.

Anticancer Activity

Recent studies have explored the anticancer potential of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide:

  • In Vitro Studies : In vitro tests showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Notes
MCF-715Significant cytotoxicity observed
HeLa20Moderate cytotoxicity
MDA-MB-23125Variable response

Synthesis and Evaluation

A study synthesized several 1,2,4-oxadiazole compounds for evaluation against cancer cell lines. Among these compounds, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exhibited notable activity against multiple lines .

Comparative Studies

Comparative studies with similar compounds revealed that modifications to the oxadiazole ring could enhance or diminish biological activity. For instance, substituents on the benzamide moiety significantly influenced the compound's effectiveness against different pathogens and cancer cells .

Research Applications

The compound's unique structure allows for diverse applications in research:

  • Medicinal Chemistry : Investigated as a lead compound for developing new anti-infective agents.
  • Biological Research : Utilized as a tool to explore biochemical pathways involved in disease processes.
  • Industrial Applications : Potential use in synthesizing novel materials with specific biological activities.

Q & A

Basic: What are the established synthetic routes for preparing 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?

Answer:
The synthesis typically involves two key steps:

Formation of the oxadiazole ring : The 3-methyl-1,2,4-oxadiazole moiety can be synthesized via cyclization of amidoximes with acylating agents (e.g., acetyl chloride) under reflux conditions .

Amide coupling : The oxadiazole-methylamine intermediate is coupled with 2-chlorobenzoyl chloride using coupling agents like EDCl/HOBt or under Schotten-Baumann conditions with triethylamine as a base. For example, refluxing in THF with triethylamine yields the target compound .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
  • NMR : ¹H NMR identifies the methylene bridge (δ ~4.5 ppm) and aromatic protons (δ ~7.3–8.1 ppm). ¹³C NMR resolves the oxadiazole carbons (δ ~165–170 ppm) .
  • LC-MS : Validates molecular weight (exact mass: 265.05 g/mol) and purity (>95%) .

Advanced: How can reaction conditions be optimized to minimize by-products during amide coupling?

Answer:

  • Reagent screening : Compare coupling agents (e.g., HATU vs. EDCl) to improve efficiency. HATU often reduces racemization in sensitive reactions .
  • Solvent/base selection : Polar aprotic solvents (DMF, THF) with Hunig’s base (DIEA) enhance solubility and reduce side reactions vs. triethylamine .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition, while TLC monitoring ensures reaction completion .

Advanced: What structure-activity relationships (SAR) are associated with the oxadiazole moiety in this compound?

Answer:

  • Methyl substitution : The 3-methyl group on the oxadiazole enhances metabolic stability by reducing oxidative degradation, as seen in P2X7 receptor antagonists .
  • Methylene linker : The CH₂ bridge improves flexibility for target binding, critical in CNS-penetrant compounds .
  • Chlorobenzamide : The 2-chloro substituent increases lipophilicity, enhancing membrane permeability in kinase inhibitors .

Advanced: How does pH influence the stability of this compound in physiological environments?

Answer:

  • Accelerated stability studies : HPLC analysis under simulated physiological pH (1.2–7.4) reveals degradation pathways.
    • Acidic conditions (pH 1–3) : Hydrolysis of the oxadiazole ring occurs, forming carboxylic acid derivatives .
    • Neutral/basic conditions (pH 7–10) : The compound remains stable for >24 hours, suggesting suitability for oral delivery .
  • Mitigation strategies : Microencapsulation or prodrug formulations (e.g., ester derivatives) improve gastric stability .

Advanced: What computational methods are used to predict binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., JAK2 or P2X7 receptors). The oxadiazole ring often forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : GROMACS simulations (50 ns) assess dynamic stability of ligand-receptor complexes, highlighting the methyl group’s role in hydrophobic packing .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazard data : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced: How can catalytic methods (e.g., Suzuki coupling) be applied to modify the benzamide scaffold?

Answer:

  • Palladium catalysis : Use Pd(PPh₃)₄ with arylboronic acids to functionalize the benzene ring. For example, introducing a 4-fluorophenyl group improves target selectivity .
  • Optimization : Ligands like SPhos enhance coupling efficiency (yield >85%) at room temperature .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Kinase inhibition : ELISA-based assays measure IC₅₀ against JAK2 or P2X7 receptors, using ATP-competitive probes .
  • Cellular uptake : LC-MS quantifies intracellular concentrations in blood-brain barrier models (e.g., MDCK-MDR1 cells) .

Advanced: How do solvent polarity and temperature affect crystallization for X-ray studies?

Answer:

  • Solvent screening : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals (space group P2₁/c) suitable for diffraction .
  • Temperature gradient : Slow cooling (0.5°C/min) from 60°C to 4°C reduces lattice defects, improving resolution (<1.8 Å) .

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